molecular formula C19H29BN2O4 B1406431 (3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methyl-piperazin-1-yl)methanone CAS No. 1464154-07-1

(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methyl-piperazin-1-yl)methanone

Cat. No.: B1406431
CAS No.: 1464154-07-1
M. Wt: 360.3 g/mol
InChI Key: XUABBHXPBICEKJ-UHFFFAOYSA-N
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Description

(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methyl-piperazin-1-yl)methanone is a complex organic compound that features a boronic ester group and a piperazine moiety

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely employed in the synthesis of biaryl compounds.

Biology and Medicine

In the field of biology and medicine, (3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methyl-piperazin-1-yl)methanone is investigated for its potential as a pharmacophore. The piperazine moiety is a common feature in many pharmaceutical agents, and the compound’s ability to form stable complexes with various biological targets makes it a candidate for drug development .

Industry

Industrially, this compound can be used in the development of new materials, including polymers and advanced composites. Its unique chemical properties allow for the creation of materials with specific desired characteristics, such as enhanced strength or conductivity .

Mechanism of Action

The compound is usually used to protect diols in the organic synthesis of drugs . It is utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions . In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .

Safety and Hazards

The compound is relatively stable under normal conditions, but it should be stored and used away from oxygen or strong oxidants to avoid fire or explosion . Proper protective measures should be taken during operation, such as wearing gloves, goggles, and protective clothing .

Future Directions

The compound has a wide range of applications in pharmacy and biology . It can be used to treat tumors and microbial infections, and can also be used to treat anticancer drugs . In addition, boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methyl-piperazin-1-yl)methanone typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid or ester. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methyl-piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to a hydroxyl group.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl compound, while substitution reactions involving the boronic ester group can produce a variety of aryl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methyl-piperazin-1-yl)methanone apart is the combination of the boronic ester and piperazine moieties in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BN2O4/c1-18(2)19(3,4)26-20(25-18)15-8-7-14(13-16(15)24-6)17(23)22-11-9-21(5)10-12-22/h7-8,13H,9-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUABBHXPBICEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methyl-piperazin-1-yl)methanone
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(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methyl-piperazin-1-yl)methanone
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(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methyl-piperazin-1-yl)methanone
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(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methyl-piperazin-1-yl)methanone
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(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methyl-piperazin-1-yl)methanone
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(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methyl-piperazin-1-yl)methanone

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